molecular formula C19H21N3O3S B2514889 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 1396860-55-1

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B2514889
CAS No.: 1396860-55-1
M. Wt: 371.46
InChI Key: ZWVAVTIUGIREBT-UHFFFAOYSA-N
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Description

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including a pyrimido[2,1-b][1,3]thiazinone core and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is not well understood. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific combination of fused ring systems and functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-8-20-19-22(17(12)23)10-15(11-26-19)18(24)21-6-5-13-7-16(25-2)4-3-14(13)9-21/h3-4,7-8,15H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAVTIUGIREBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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